![molecular formula C21H22ClN3O2S B2922533 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride CAS No. 1327239-08-6](/img/structure/B2922533.png)

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

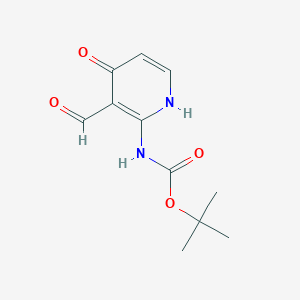

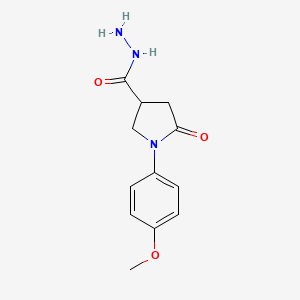

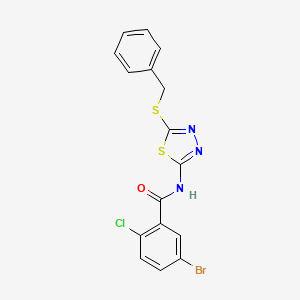

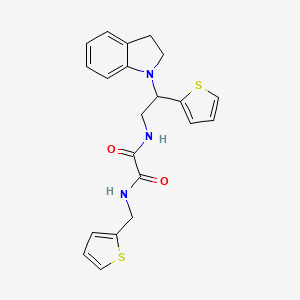

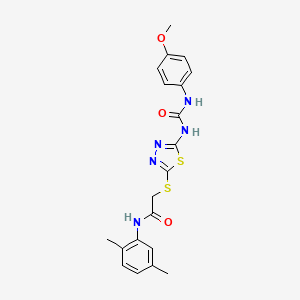

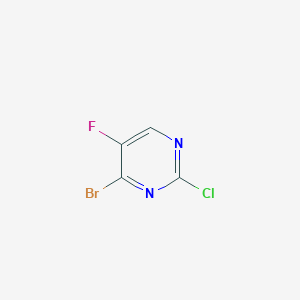

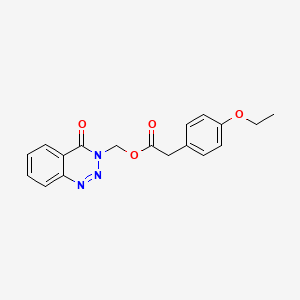

“N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride” is a chemical compound that is part of a series of compounds synthesized in the investigation of factor Xa inhibitors . It’s related to 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives .

Synthesis Analysis

The synthesis of this compound involves a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines . The in vitro inhibitory activities of these compounds against factor Xa and coagulation have been summarized .Molecular Structure Analysis

The molecular structure of this compound is complex. The CAS Number for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine, a related compound, is 165948-23-2 . The molecular weight of this related compound is 141.22 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, demonstrating potential in the development of novel antimicrobial agents. For example, derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine have been synthesized and shown preliminary antimicrobial testing against organisms such as C. albicans and S. aureus (Soliman et al., 2009).

Antioxidant Activity

Studies on related chemical structures have explored their antioxidant activities, which is critical for addressing oxidative stress-related diseases. For instance, 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines have been evaluated for their capacity to scavenge DPPH, ABTS, and free radicals, showing promising results compared to standard agents (Abuelizz et al., 2020).

Development of Anticonvulsant Agents

The structural framework of N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride has been utilized in the development of compounds with potential anticonvulsant activities. Compounds with a similar chemical backbone have been synthesized and evaluated, demonstrating significant anticonvulsant effects in preclinical models, which indicates the potential for developing new therapeutic agents for epilepsy and other seizure disorders (Wang et al., 2019).

Antitumor and Antimicrobial Activities

Compounds derived from similar chemical structures have shown promising antitumor and antimicrobial activities. For instance, enaminones have been used to synthesize substituted pyrazoles, which were then screened for their cytotoxic effects against cancer cell lines and their antimicrobial efficacy, indicating the compound’s potential as a versatile building block in the development of drugs with antitumor and antimicrobial properties (Riyadh, 2011).

Anticonvulsant Activity Enhancement

Research on derivatives indicates their potential in enhancing anticonvulsant activities. For example, studies have synthesized and tested 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, revealing that certain structural modifications can lead to compounds with high anticonvulsant activity, potentially offering new avenues for the treatment of convulsive disorders (Wang et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of antithrombotics , suggesting that it may target enzymes or receptors involved in blood clotting.

Mode of Action

Based on its potential use in antithrombotics , it might inhibit the function of certain enzymes or receptors involved in blood clotting, thereby preventing the formation of harmful blood clots.

Propriétés

IUPAC Name |

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S.ClH/c1-2-24-13-12-18-19(14-24)27-21(22-18)23-20(25)15-8-10-17(11-9-15)26-16-6-4-3-5-7-16;/h3-11H,2,12-14H2,1H3,(H,22,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKVHAZMBFAUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)

![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)

![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922466.png)

![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2922469.png)